Imidazole trifluoromethanesulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-imidazole;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFONBBNLVENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431575 | |
| Record name | Imidazole trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29727-06-8 | |
| Record name | Imidazole trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazol-3-ium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Preparation Strategies for Imidazole Trifluoromethanesulfonate
Refined Synthetic Routes for Imidazole (B134444) Trifluoromethanesulfonate (B1224126) Precursors
The foundation of an efficient synthesis for imidazole trifluoromethanesulfonate lies in the high-yield preparation of its constituent precursors: functionalized imidazole derivatives and a potent triflating agent.
Optimized Preparation of Imidazole Derivatives for Triflation
The synthesis of the imidazole core is a well-established area of organic chemistry, with numerous methods available for creating a wide array of substituted derivatives. These methods provide the necessary imidazole precursors ready for the subsequent triflation step.
One of the most classic and versatile methods is the Radziszewski reaction , which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia. researchgate.netijarsct.co.in This one-pot, three-component synthesis is highly effective for producing 2,4,5-trisubstituted imidazoles. researchgate.net Variations of this reaction can achieve good to excellent yields under reflux conditions in solvents like glacial acetic acid. researchgate.net
Another powerful strategy is the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govmdpi.com This method allows for the [3+2] cycloaddition between an aldimine and TosMIC to form the imidazole ring. nih.gov The van Leusen reaction is particularly valuable as it can be adapted to produce various patterns of substitution, including 1,4,5-trisubstituted, 1,5-disubstituted, 1,4-disubstituted, and 4,5-disubstituted imidazoles from different starting materials. nih.govmdpi.com
Modern advancements have also introduced other multi-component reactions and catalytic systems to optimize the synthesis of imidazole derivatives. For instance, catalysts such as ytterbium triflate, silica (B1680970) sulfuric acid, and bismuth(III) triflate have been successfully employed to facilitate the one-pot synthesis of substituted imidazoles. scirp.org
| Method | Key Reagents | Product Type | Typical Conditions | Reference |
| Radziszewski Reaction | 1,2-Dicarbonyl, Aldehyde, Ammonium (B1175870) Acetate (B1210297) | 2,4,5-Trisubstituted Imidazoles | Glacial Acetic Acid, Reflux | researchgate.net |
| van Leusen Synthesis | Aldimine, Tosylmethyl Isocyanide (TosMIC), Base | Variously Substituted Imidazoles | K₂CO₃, Methanol, Reflux | nih.govmdpi.com |
| Catalytic MCR | Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Bi(OTf)₃, CH₃CN, 70°C | scirp.org |
Synthesis of Trifluoromethanesulfonic Acid Anhydride (B1165640) and its Derivatives for Imidazole Functionalization
Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is the premier reagent for introducing the trifluoromethanesulfonyl (triflyl) group. chemicalbook.com It is the acid anhydride of triflic acid, a superacid, which makes Tf₂O a highly powerful electrophile. chemicalbook.com
A standard and effective laboratory preparation of triflic anhydride involves the dehydration of trifluoromethanesulfonic acid using a strong dehydrating agent, most commonly phosphorus pentoxide (P₂O₅). chemicalbook.comorgsyn.org The procedure consists of mixing trifluoromethanesulfonic acid with phosphorus pentoxide and allowing them to react at room temperature. chemicalbook.comorgsyn.org The resulting solid mass is then heated, and the crude triflic anhydride is distilled off. chemicalbook.comorgsyn.org For higher purity, a subsequent distillation over a small amount of P₂O₅ can be performed to remove any residual acid. chemicalbook.comorgsyn.org
Reaction for Triflic Anhydride Synthesis: 2 CF₃SO₃H + P₂O₅ → (CF₃SO₂)₂O + 2 HPO₃
This reagent is critical for the functionalization of imidazoles. The nitrogen atom of the imidazole ring can act as a nucleophile, attacking the electrophilic sulfur atom of triflic anhydride. This reaction is a key step in many direct synthesis protocols for forming this compound salts or N-triflylimidazoles. tcichemicals.com The activation of amides with triflic anhydride is a widely used strategy to form highly electrophilic intermediates that can participate in various cyclization and bond-forming reactions. tcichemicals.com
| Reagent 1 | Reagent 2 | Product | Boiling Point | Yield | Reference |
| Trifluoromethanesulfonic acid | Phosphorus pentoxide | Trifluoromethanesulfonic anhydride | 81-84°C | 83-91% | chemicalbook.comorgsyn.org |
Direct Synthesis Protocols for this compound
Direct synthesis methods aim to combine the imidazole precursor and the triflating agent in a single, efficient process. Modern approaches focus on improving the sustainability, efficiency, and control of these reactions.
Green Chemistry Approaches to this compound Synthesis
Solvent-free synthesis is one effective green strategy. One-pot reactions conducted at moderate temperatures (e.g., 70°C) without any solvent can produce imidazole derivatives in high yields, simplifying the workup process and eliminating volatile organic compounds. asianpubs.org Another approach involves using water as a green solvent, often coupled with microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. wjbphs.comwjbphs.com The yield of triphenyl imidazole, for example, was reported to increase from 69.60% with a conventional method to 90.90% using a microwave-assisted approach in water. wjbphs.com
The use of biocatalysts, such as aqueous extracts from plant seeds like Syzygium cumini, represents a novel and eco-friendly catalytic method for synthesizing triaryl imidazoles. rasayanjournal.co.in This method avoids hazardous materials and operates under mild reflux conditions. rasayanjournal.co.in
For the direct formation of the triflate salt, a solvent- and halogen-free synthesis has been developed. This involves the direct alkylation of N-alkylimidazoles with alkyl triflates (like methyl or ethyl triflate). nih.gov This method is highly efficient and produces high-purity ionic liquids without the need for chlorinated solvents. nih.gov
| Green Approach | Method | Key Features | Yield | Reference |
| Solvent-Free | One-pot condensation of benzil, aldehyde, and ammonium acetate. | No organic solvent, easy work-up. | High | asianpubs.org |
| Green Solvent | Microwave-assisted synthesis of triphenyl imidazole. | Water as solvent, rapid reaction. | 90.90% | wjbphs.com |
| Biocatalysis | Syzygium cumini seed extract as catalyst for imidazole synthesis. | Non-toxic, low-cost, eco-friendly. | Up to 96% | rasayanjournal.co.in |
| Direct Synthesis | Alkylation of 1-alkylimidazole with methyl triflate. | Solvent-free, halogen-free. | Quantitative | nih.gov |
Flow Chemistry Techniques in this compound Production
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. amf.chnih.gov In a flow system, reactants are continuously pumped through a reactor where they mix and react under steady-state conditions. amf.ch
The synthesis of this compound is well-suited for a flow chemistry approach. An imidazole derivative and triflic anhydride could be introduced as separate streams into a microreactor or a tube reactor. The small dimensions of the reactor channels provide superior heat and mass transfer, allowing for excellent control over the often-exothermic reaction. amf.ch This precise control can minimize the formation of side products and improve yield and purity. nih.gov
A potential flow process would involve:
Pumping a solution of the imidazole precursor through one channel.
Pumping a solution of triflic anhydride through a second channel.
Merging the streams in a T-mixer to ensure rapid and efficient mixing.
Passing the reaction mixture through a temperature-controlled reactor coil to allow the reaction to proceed for a specific residence time.
Collecting the product stream continuously at the outlet.
This technique has been successfully applied to the synthesis of complex molecules containing imidazole fragments, demonstrating its feasibility and benefits for producing high-quality products reproducibly. researchgate.netunimi.it
Catalytic Methods for Enhanced this compound Formation
Catalysis plays a crucial role in enhancing the efficiency and selectivity of imidazole synthesis. While the final N-triflation step is often a non-catalytic, direct reaction, the formation of the imidazole precursor ring is frequently catalyzed. nih.gov
Lewis acids are particularly effective catalysts for the multi-component synthesis of substituted imidazoles. Metal triflates, such as bismuth(III) triflate (Bi(OTf)₃), copper(II) triflate (Cu(OTf)₂), and ytterbium triflate (Yb(OTf)₃), have proven to be powerful catalysts. scirp.orgacs.org For example, Bi(OTf)₃ can effectively catalyze the one-pot reaction of benzil, an aldehyde, and ammonium acetate in acetonitrile (B52724) to produce 2,4,5-trisubstituted imidazoles in good yields. scirp.org Bismuth compounds are especially attractive from a green chemistry perspective due to their low toxicity. scirp.org
In an interesting transformation, a combination of Cu(OTf)₂ and iodine was found to catalyze the synthesis of 1,2,4-trisubstituted imidazoles from chalcones and benzylamines, proceeding through an unusual C–C bond cleavage. acs.org This demonstrates the power of catalytic systems to enable novel reaction pathways.
| Catalyst | Reaction Type | Substrates | Solvent | Yield | Reference |
| Bi(OTf)₃ | Three-component condensation | p-Anisaldehyde, Benzil, NH₄OAc | CH₃CN | Good | scirp.org |
| Cu(OTf)₂ / I₂ | C-C bond cleavage/condensation | Chalcones, Benzylamines | Toluene | 52-60% | acs.org |
| Yb(OTf)₃ | Three-component condensation | Benzil, Aldehydes, NH₄OAc | N/A | Efficient | scirp.org |
| Erbium triflate | Multi-component reaction | α-Azido chalcones, Aldehydes, Anilines | N/A | Excellent | organic-chemistry.org |
Purification and Isolation Strategies for Research-Grade this compound
Obtaining research-grade this compound (mp 189-193 °C) requires robust purification methods to remove unreacted starting materials, by-products, and other impurities. sigmaaldrich.comsigmaaldrich.com The primary strategies employed are advanced chromatographic techniques and crystallization methods.
Flash chromatography is a highly effective technique for purifying imidazole derivatives and their salts on a laboratory scale. The process involves the separation of components of a mixture based on their differential adsorption onto a stationary phase (typically silica gel) as a mobile phase is passed through it.
A typical workflow for purifying this compound using flash chromatography involves:
Thin-Layer Chromatography (TLC) Method Development : Before performing flash chromatography, TLC is used to determine the optimal solvent system (mobile phase). A good solvent system will show clear separation between the desired product and impurities. For imidazole compounds, various solvent systems have been utilized, such as mixtures of dichloromethane, ethyl ether, and methanol. flash-chromatographie.com
Column Selection : The choice of column size depends on the mass of the crude sample to be purified. For instance, a 400mg crude sample of an imidazole derivative might utilize a 25g silica column. flash-chromatographie.com High-performance columns can be chosen to achieve better separation and purity. flash-chromatographie.comflash-chromatographie.com
Elution and Fraction Collection : The crude sample is loaded onto the column, and the mobile phase is pumped through at a set flow rate. The eluent is monitored, typically by UV detection at a wavelength where the imidazole ring absorbs (e.g., 260 nm), and fractions are collected as the separated compounds exit the column. flash-chromatographie.comflash-chromatographie.com
The use of low concentrations of imidazole itself in the mobile phase can sometimes be employed to reduce the binding of contaminant proteins in specific applications like protein purification, a principle that highlights the competitive nature of imidazole binding in chromatography. sigmaaldrich.com For large-scale academic applications, methods for recycling the imidazole-containing eluent have been developed to improve efficiency and reduce cost, which involves recovering the pure compound from the eluate, often by freeze-drying. nih.gov
Table 1: Illustrative Flash Chromatography Parameters for Imidazole Derivative Purification
| Parameter | Example Condition 1 | Example Condition 2 |
| Mobile Phase | 74% Dichloromethane / 24% Ethyl Ether / 2% Methanol flash-chromatographie.com | 33% Petroleum Ether / 67% Ethyl Ether flash-chromatographie.com |
| Stationary Phase | High-Performance Silica Gel flash-chromatographie.com | High-Performance Silica Gel flash-chromatographie.com |
| Crude Sample Mass | 400 mg flash-chromatographie.com | 700 mg flash-chromatographie.com |
| Column Size | 25 g flash-chromatographie.com | 40 g flash-chromatographie.com |
| Flow Rate | 15 mL/min flash-chromatographie.com | 26 mL/min flash-chromatographie.com |
| Detection | UV at 260 nm flash-chromatographie.comflash-chromatographie.com | UV at 260 nm flash-chromatographie.comflash-chromatographie.com |
This table provides example conditions based on published purifications of imidazole derivatives, which can be adapted for this compound.
Recrystallization is a fundamental and powerful technique for purifying solid compounds like this compound. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The process generally involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the solvent.
For imidazole derivatives, several solvents have been reported for crystallization, including methanol, benzene, toluene, and diethyl ether. google.com The selection of an appropriate solvent is crucial for successful purification. After crystallization, the pure crystals are typically washed with a small amount of cold solvent to remove any residual impurities adhering to their surface. google.com While direct distillation of the salt is not feasible due to its high melting point and ionic nature, distillation is a key purification step for its precursors, such as trifluoromethanesulfonic anhydride, which is purified by fractional distillation under reduced pressure. orgsyn.org
Table 2: Potential Recrystallization Solvents for Imidazole Derivatives
| Solvent | Notes |
| Methanol | Often used for polar compounds and imidazole-based active ingredients. google.com |
| Toluene | A common solvent for the recrystallization of organic compounds. google.comreddit.com |
| Benzene | Historically used, though less common now due to toxicity. google.com |
| Ethanol | Used for recrystallizing some substituted imidazoles. researchgate.net |
| Acetonitrile | Mentioned as a recrystallization solvent for related organic compounds. reddit.com |
Scale-Up Considerations in this compound Synthesis for Academic Applications
Transitioning the synthesis of this compound from a small, bench-top scale to a larger scale for extensive academic use introduces several challenges. The primary goals are to maintain high yield and purity while ensuring the process is efficient and reproducible.
Key considerations for scale-up include:
Reaction Control : Larger reaction volumes can create issues with heat transfer and mixing. The exothermic nature of the acid-base reaction between imidazole and trifluoromethanesulfonic acid must be managed carefully to prevent side reactions and ensure product quality.
Purification Method : While chromatography is excellent for high purity on a small scale, it can become cumbersome and expensive for larger quantities. Crystallization is often the preferred method for large-scale purification of solid products due to its scalability and cost-effectiveness. google.comgoogle.com Developing a robust crystallization procedure is a critical step in scaling up.
Reagent Handling : Handling larger quantities of corrosive and reactive reagents like trifluoromethanesulfonic acid or its anhydride requires appropriate engineering controls and safety protocols.
Table 3: Key Considerations for Academic Scale-Up
| Area | Consideration | Strategy/Solution |
| Synthesis | Heat management in larger vessels. | Use of jacketed reactors, controlled addition of reagents. |
| Purification | Chromatography may be impractical. | Develop a robust recrystallization protocol. google.comgoogle.com |
| Efficiency | Minimizing waste and cost. | Optimize solvent use; consider chromatographic recycling if applicable. nih.gov |
| Reproducibility | Ensuring consistent product quality. | Implement strict process controls for temperature, time, and stoichiometry. google.com |
Chemical Reactivity and Mechanistic Investigations of Imidazole Trifluoromethanesulfonate
Protonation and Deprotonation Equilibria in the Presence of Imidazole (B134444) Trifluoromethanesulfonate (B1224126)
The equilibrium between the protonated imidazolium (B1220033) cation and its conjugate base, imidazole, is central to the chemical behavior of imidazole trifluoromethanesulfonate. This equilibrium dictates the availability of a proton for acid-catalyzed reactions and is significantly influenced by both the cation and the anion.
The trifluoromethanesulfonate anion ([OTf]⁻) plays a crucial, albeit indirect, role in modulating the acidity of the system. Derived from trifluoromethanesulfonic acid, a superacid, the triflate anion is an exceptionally weak base with a very low propensity to associate with the proton. Its key characteristics include:
Weak Coordinating Ability : The triflate anion is classified as a weakly or moderately coordinating anion. researchgate.net Its charge is highly delocalized due to the strong electron-withdrawing effect of the trifluoromethyl group (-CF₃), which diminishes its ability to form tight ion pairs with the imidazolium cation.
Facilitation of Proton Transfer : The weak interaction between the triflate anion and the imidazolium cation allows for facile proton transfer to a substrate under favorable conditions. researchgate.net This anion-cation interaction is relatively weak, allowing for easy dissociation when required for a chemical reaction. researchgate.net
The influence of the anion on acidity is a well-documented phenomenon in ionic liquids. For instance, studies on anion control of tautomeric equilibria have shown that the choice of anion (e.g., triflate vs. tetrafluoroborate) can determine the site of protonation in complex molecules, highlighting the anion's role in modulating reactivity. osti.gov
The imidazolium cation is the direct source of Brønsted acidity in this compound. The acidic proton is located on one of the nitrogen atoms of the imidazole ring. The acidity of this proton, and thus the catalytic activity of the salt, can be tuned by modifying the structure of the imidazolium cation.
Brønsted acidic ionic liquids (BAILs) based on imidazolium cations have been extensively studied as catalysts. rsc.org The acidity, often quantified using the Hammett acidity function (H₀), is a critical factor for their catalytic performance. For example, in the hydrolysis of cellulose, a direct correlation between the H₀ value of BAIL aqueous solutions and the resulting glucose yield has been observed, with higher acidity (lower H₀) leading to better yields. rsc.org
The table below illustrates the Hammett acidity (H₀) for different Brønsted acidic ionic liquids, demonstrating how changes in the cation and anion structure affect acidity.
Table 1: Hammett Acidity (H₀) of Selected Brønsted Acidic Ionic Liquids This table presents data for related compounds to illustrate the principles of acidity modulation.
| Cation | Anion | H₀ Value |
|---|---|---|
| 1-Methylimidazolium | Hydrogen Sulfate | 1.83 |
| 1-Butyl-3-methylimidazolium | Hydrogen Sulfate | 2.05 |
| N-methylimidazolium | Tetrafluoroborate | -0.22 |
| Caprolactam | Tetrafluoroborate | -0.22 |
Data compiled from related studies on Brønsted acidic ionic liquids. ionike.com
Role of this compound in Acid-Catalyzed Organic Reactions
As a Brønsted acid catalyst, this compound provides a proton to initiate a wide range of organic reactions. Its effectiveness stems from the accessible proton of the imidazolium cation and the non-nucleophilic nature of the triflate anion, which prevents unwanted side reactions.
The general mechanism for Brønsted acid catalysis by this compound involves the reversible transfer of a proton from the imidazolium cation to a substrate molecule.
Protonation of Substrate : The imidazolium cation donates a proton to an electron-rich site on the substrate (e.g., a carbonyl oxygen, a hydroxyl group, or a double bond).
Activation : This protonation activates the substrate, making it more susceptible to subsequent reaction steps, such as nucleophilic attack or rearrangement.
Reaction and Deprotonation : The activated substrate undergoes the desired transformation. In the final step, the product is formed, and a proton is transferred back to the imidazole base, regenerating the imidazolium trifluoromethanesulfonate catalyst.
This catalytic cycle has been applied in various reactions, including esterification, where the catalyst protonates the carboxylic acid, facilitating attack by the alcohol. longdom.orgresearchgate.net Studies comparing different imidazolium-based catalysts have shown that catalytic activity is strongly governed by the nature of the anion, reinforcing the importance of the weakly coordinating triflate. researchgate.net
A key role of this compound as a catalyst is its participation in electrophilic activation. By protonating a substrate, it enhances its electrophilic character. For example, in the protonation of an aldehyde or ketone, the carbonyl oxygen is protonated, which increases the positive charge on the carbonyl carbon, making it a much stronger electrophile for a nucleophile to attack.
This mode of activation is fundamental to many classic acid-catalyzed reactions, such as:
Acetylation : Protonation of acetic anhydride (B1165640) or a similar acyl source enhances its electrophilicity for the acylation of alcohols or amines.
Friedel-Crafts Reactions : While typically catalyzed by Lewis acids, strong Brønsted acids can also promote these reactions by protonating alkenes to form carbocations or by activating carbonyl compounds for acylation.
The trifluoromethanesulfonyl group itself, when part of a molecule like 1-(Trifluoromethanesulfonyl)imidazole (B1295171), is highly electrophilic and can participate in reactions with nucleophiles. However, in the context of the salt, the primary electrophilic activation is driven by the proton donated from the imidazolium cation.
Nucleophilic Reactivity and Adduct Formation with this compound
While the protonated form (imidazolium) is acidic, the deprotonated form (imidazole) is nucleophilic due to the lone pair of electrons on its non-protonated nitrogen atom. This compound can therefore participate in reactions where the imidazole moiety acts as a nucleophile, often leading to the formation of a reactive adduct.
A prominent example of this reactivity is its use as a coupling agent in oligonucleotide synthesis. sigmaaldrich.com In this process, the nucleophilic imidazole attacks an electrophilic phosphorus center of a phosphoramidite (B1245037) reagent.
Adduct Formation : Imidazole attacks the activated phosphorus reagent, displacing another leaving group and forming a highly reactive phosphoroimidazolide adduct. The triflate anion serves as the counter-ion.
Nucleophilic Substitution : This imidazolide (B1226674) adduct is a potent electrophile. It is subsequently attacked by the hydroxyl group of the growing oligonucleotide chain.
Coupling : The hydroxyl group displaces the imidazole, forming the desired phosphite (B83602) triester linkage and releasing free imidazole.
This process highlights the dual role of the imidazole component: it acts as a nucleophile to form the reactive adduct and then as a good leaving group in the subsequent coupling step. The salt has also been used as a reagent for the synthesis of aryl triflates, further demonstrating its utility in facilitating chemical transformations. sigmaaldrich.com
Formation of Imidazole-Based Intermediates
The reactivity of imidazole in the presence of sulfonyl compounds or other electrophiles leads to the formation of key intermediates that drive subsequent chemical transformations. The reaction between imidazole and ester compounds, for instance, proceeds through the formation of a tetrahedral addition intermediate. kent.ac.uk A detailed kinetic study of imidazole's reaction with specific oxalate (B1200264) esters revealed the formation of 1,1'-oxalyldiimidazole (B102452) (ODI) as a distinct product, confirmed by UV and ¹³C-NMR spectroscopy. nih.gov
In reactions with substituted phenyl N-methylpyridinium-4-carboxylate esters in aqueous solution, imidazole acts as a nucleophile, attacking the ester to form a tetrahedral intermediate (T+/-). kent.ac.uk The decomposition of this intermediate is subject to catalysis by a second molecule of imidazole, highlighting the dual role of imidazole as both a reactant and a catalyst. kent.ac.uk This mechanism is distinct from general base catalysis and points to a specific interaction where the catalytic imidazole facilitates the departure of the phenolate (B1203915) leaving group. kent.ac.uk
Furthermore, imidazolium salts can be intentionally designed as reactive intermediates. For example, related imidazolium fluorosulfonate salts have been synthesized to act as air-stable, redox-active reagents that can generate fluorosulfonyl radicals under photocatalytic conditions. nih.gov This demonstrates the principle of using the imidazolium framework to create tailored reagents for specific chemical transformations.
Reaction Pathways with Various Nucleophiles
The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which makes compounds like 1-(trifluoromethanesulfonyl)imidazole highly reactive toward nucleophiles in substitution reactions. These reactions typically involve the displacement of the trifluoromethanesulfonyl group by nucleophiles such as amines, alcohols, or thiols.
Kinetic studies on the reaction of imidazole with activated oxalate esters provide significant insight into these pathways. The reaction mechanism and its rate-determining step are highly dependent on the nature of the leaving group on the ester substrate. nih.gov
Table 1: Kinetic Data for the Reaction of Imidazole with Oxalate Esters
| Compound | Order in [Imidazole] | Activation Energy (kJ/mol) | Proposed Rate-Determining Step |
|---|---|---|---|
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | 1 | 12.0 +/- 0.6 | Nucleophilic addition to the acyl group |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 2 | -6.2 +/- 0.3 | Imidazole-catalyzed release of the phenol (B47542) leaving group |
This table summarizes the kinetic findings from the reaction of imidazole with two different oxalate esters, illustrating how the leaving group influences the reaction mechanism. Data sourced from nih.gov.
The reaction with bis(2,4-dinitrophenyl) oxalate (DNPO) is first-order with respect to the imidazole concentration, indicating that the initial nucleophilic attack by one imidazole molecule is the slow, rate-determining step. nih.gov In contrast, the reaction with bis(2,4,6-trichlorophenyl) oxalate (TCPO) shows a second-order dependence on the imidazole concentration. nih.gov This suggests a different mechanism where the rate-determining step involves a second imidazole molecule acting as a catalyst to assist the departure of the trichlorophenol leaving group from the tetrahedral intermediate. nih.gov This catalytic role is also observed in the reaction of imidazole with certain carboxylate esters, which follows a rate law of:
kobs - kbackground = k₂[Im] + k₃[Im]² kent.ac.uk
Here, the k₂ term represents the uncatalyzed decomposition of the tetrahedral intermediate, while the k₃ term represents the pathway catalyzed by a second imidazole molecule. kent.ac.uk
Thermal and Chemical Stability under Reaction Conditions
The utility of this compound and related imidazolium salts in chemical processes is closely tied to their stability. While generally robust, their performance can be affected by temperature and the presence of other chemical species.
Decomposition Pathways and Byproduct Formation
This compound is chemically stable under standard ambient, room temperature conditions. sigmaaldrich.com However, like many organic salts, it is susceptible to thermal decomposition at elevated temperatures. The thermal stability of imidazolium-based ionic liquids is a widely studied area, with decomposition temperatures often evaluated by thermogravimetric analysis (TGA). univ.kiev.ua A common metric for comparing thermal stability is the onset decomposition temperature, sometimes reported as Td5%, which is the temperature at which 5% mass loss is observed. nih.gov
The decomposition of imidazolium salts is influenced by factors such as the structure of the cation and the nature of the anion. univ.kiev.ua For instance, studies on the decomposition of nitro-substituted imidazoles have shown that fragmentation can lead to the formation of gaseous byproducts like nitric oxide (NO) and nitrogen dioxide (NO₂). nih.gov While the decomposition pathway for this compound would differ, it highlights the potential for the heterocycle to fragment. In other complex reactions involving imidazole derivatives, byproducts such as imidazolone (B8795221) have been identified, which in some industrial applications can be recycled. google.com
High temperatures can not only lead to decomposition but also to runaway reactions, a significant concern in process safety. mdpi.com For some imidazolium-based ionic liquids, a critical temperature has been identified above which the time to maximum reaction rate under adiabatic conditions (TMRad) shortens dramatically, increasing the risk of a thermal runaway. mdpi.com
Strategies for Enhancing Stability in Reaction Systems
Given the decomposition risks, several strategies are employed to ensure the stability of imidazole-based compounds during reactions.
Temperature Control: The most critical factor is maintaining the reaction temperature below the threshold for thermal decomposition or runaway. mdpi.com As an illustrative example from a study on 1-benzyl-3-methylimidazolium (B1249132) bis(trifluoromethylsulfonyl)imide, the stability decreases sharply at temperatures above 270 °C. mdpi.com
Control of Reaction Environment: The presence of other materials can significantly impact stability. For example, the addition of silica (B1680970) has been shown to accelerate the thermal decomposition of certain 1-alkyl-3-methylimidazolium phosphates. researchgate.net Therefore, ensuring the purity of the reaction system and avoiding materials that can catalyze decomposition is crucial. It is also important to avoid incompatible materials, such as strong oxidizing agents. sigmaaldrich.com
Structural Modification: The stability of imidazolium-based compounds can be tuned by modifying their chemical structure. Research on the use of imidazole derivatives to stabilize protein complexes for native mass spectrometry has shown that adding hydrophobic alkyl substituents to the imidazole ring can enhance the gas-phase stability of the resulting complexes. nih.gov This principle of structural modification to influence stability is broadly applicable.
Use of Additives: In some contexts, additives can improve stability. Imidazole and its derivatives are used as charge-reducing reagents in native mass spectrometry to stabilize macromolecular complexes by lowering electrostatic repulsion and cooling the ions through the evaporation of weakly-bound adducts. nih.gov This demonstrates that co-solutes can be used to modulate the stability of a system.
By understanding these reactivity and stability principles, the application of this compound in chemical synthesis can be optimized for efficiency and safety.
Catalytic Applications of Imidazole Trifluoromethanesulfonate in Organic Synthesis
Imidazole (B134444) Trifluoromethanesulfonate (B1224126) as a Brønsted Acid Catalyst
The Brønsted acidity of imidazole trifluoromethanesulfonate is a key driver of its catalytic activity. The trifluoromethanesulfonate anion is a very weak base, rendering the corresponding imidazolium (B1220033) cation a strong acid. This acidity allows it to protonate various organic substrates, thereby activating them for subsequent reactions.
Catalysis of C-C Bond Forming Reactions (e.g., Aldol, Mannich, Friedel-Crafts)
This compound has proven to be an effective catalyst for several crucial carbon-carbon bond-forming reactions.
Aldol and Mannich Reactions: While specific studies detailing this compound in Aldol and Mannich reactions are not prevalent in the searched literature, the catalytic activity of related imidazole derivatives and triflate salts in these transformations is well-documented. For instance, highly diastereo- and enantioselective one-pot Michael-Aldol reactions have been developed using imidazole derivatives. nih.gov Similarly, catalyst-free multicomponent reactions involving organozinc reagents can lead to the efficient formation of β-hydroxycarbonyl compounds, which are typical Aldol-type products. nih.gov The Mannich reaction, which involves the aminoalkylation of a carbon acid, has been successfully catalyzed by various copper(II) catalysts, including copper(II) trifluoromethanesulfonate, for the synthesis of imidazole derivatives. nih.govbeilstein-journals.org
Friedel-Crafts Reactions: Trifluoromethanesulfonic acid and its metal salts (metal triflates) are recognized as powerful catalysts for Friedel-Crafts acylation and alkylation reactions. organic-chemistry.orgmdpi.com These catalysts can activate acylating or alkylating agents, facilitating their reaction with aromatic compounds. organic-chemistry.orgmdpi.com For example, trifluoromethanesulfonic acid has been used to catalyze the Friedel-Crafts acylation of aromatic compounds with β-lactams. organic-chemistry.org Metal triflates, in combination with deep eutectic solvents containing imidazole, have also been employed to enhance the yields of Friedel-Crafts acylation products. nih.govacs.org
Table 1: Examples of C-C Bond Forming Reactions Catalyzed by Imidazole-Related or Triflate-Based Systems
| Reaction Type | Catalyst System | Substrates | Product Type | Key Findings |
|---|---|---|---|---|
| Michael-Aldol | Imidazole derivatives | α,β-Unsaturated aldehydes, imidazole derivatives | Poly-substituted cyclic compounds | High yields and excellent diastereo- and enantioselectivities. nih.gov |
| Mannich-type | Copper(II) trifluoromethanesulfonate | Aldehydes, amines, alkynes | Propargylamines | Efficient one-pot, three-component synthesis. beilstein-journals.org |
| Friedel-Crafts Acylation | Trifluoromethanesulfonic acid | Aromatic compounds, β-lactams | β-Amino aromatic ketones | Good to excellent yields. organic-chemistry.org |
| Friedel-Crafts Acylation | Metal triflates in deep eutectic solvents (with imidazole) | Aromatic compounds, acid anhydrides | Aromatic ketones | Enhanced yields and recyclability of the catalytic system. nih.govacs.org |
Promoting Cycloaddition and Heterocyclic Synthesis
The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials, can be effectively promoted by imidazole-based catalysts.
Cycloaddition Reactions: Imidazole derivatives have been utilized in [3+2] cycloaddition reactions to prepare highly substituted imidazoles. nih.gov This approach has been instrumental in the design of potent enzyme inhibitors. nih.gov
Heterocyclic Synthesis: Imidazole and its derivatives are not only products but also catalysts in the synthesis of various heterocycles. rsc.orgnih.govrsc.org Brønsted acid-catalyzed multicomponent reactions provide a facile route to 1,2,5-trisubstituted imidazoles from vinyl azides, aromatic aldehydes, and aromatic amines. acs.org Furthermore, copper(II) triflate has been used to catalyze the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles through a C–C bond cleavage of chalcones and benzylamines. acs.org Bismuth(III) triflate also serves as an effective catalyst for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles. scirp.orgnih.gov The synthesis of other heterocyclic systems, such as thiazolo[3,2-b] organic-chemistry.orgrsc.orgrsc.orgtriazol-6(5H)-ones, has been achieved using imidazole-based Brønsted acidic surfactants. researchgate.netscispace.com
Table 2: Synthesis of Heterocycles Catalyzed by Imidazole-Based Systems
| Heterocycle | Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Substituted Imidazoles | Imidazole derivative | [3+2] Cycloaddition | Efficient one-pot synthesis. nih.gov |
| 1,2,5-Trisubstituted Imidazoles | Brønsted Acid | Multicomponent Reaction | Metal-free, high functional group compatibility. acs.org |
| 1,2,4-Trisubstituted-(1H)-imidazoles | Copper(II) triflate/Iodine | C-C Bond Cleavage | Tolerates a wide range of functional groups. acs.org |
| 2,4,5-Trisubstituted Imidazoles | Bismuth(III) triflate | Multicomponent Reaction | "Green" catalyst, good to moderate yields. scirp.orgnih.gov |
| Thiazolo[3,2-b] organic-chemistry.orgrsc.orgrsc.orgtriazol-6(5H)-ones | Imidazole-Based Surfactant | Regioselective Synthesis | Novel class of thiazolotriazolones synthesized in aqueous media. researchgate.netscispace.com |
Facilitating Esterification and Transesterification Reactions
This compound and related acidic ionic liquids are effective catalysts for esterification and transesterification reactions, which are fundamental processes in organic chemistry, including in the production of biodiesel.
Table 3: Esterification and Transesterification Reactions
| Reaction | Catalyst | Key Findings |
|---|---|---|
| Transesterification of Rapeseed Oil | Sulfonated imidazolium ionic liquids | High catalytic activity due to strong Brønsted acidity. researchgate.net |
| Ester Hydrolysis | Imidazole | Acts as an effective nucleophilic catalyst. youtube.com |
| Simultaneous Esterification and Transesterification | Acidic catalysts (homogeneous and heterogeneous) | Effective for feedstocks with high free fatty acid content. mdpi.comfrontiersin.org |
Co-Catalysis and Multi-Component Systems Involving this compound
The catalytic performance of this compound can be enhanced through its use in co-catalytic and multi-component systems.
Synergistic Effects with Lewis Acids and Organocatalysts
The combination of this compound with Lewis acids or other organocatalysts can lead to synergistic catalytic effects, where the combined activity is greater than the sum of the individual catalysts.
Synergy with Lewis Acids: Imidazolinium salts can function as soft Lewis acid organocatalysts. nih.gov The combination of a Brønsted acid like this compound with a Lewis acid can create a bifunctional catalytic system capable of activating both the nucleophile and the electrophile in a reaction. fgcu.edu For instance, copper(II) triflate, which can act as a Lewis acid, has been used in conjunction with other reagents in multicomponent reactions to synthesize complex heterocyclic systems. beilstein-journals.org The dual role of Cu(OTf)2 as both a metal catalyst and a Lewis acid is often highlighted. beilstein-journals.org
Synergy with Organocatalysts: Imidazole itself can act as an organocatalyst in multicomponent reactions for the synthesis of functionalized carbo- and heterocycles. rsc.org The synergistic catalysis of imidazole acetate (B1210297) ionic liquids has been demonstrated in the methanolysis of polyesters. rsc.org
Immobilization and Heterogenization Strategies for Enhanced Catalysis
To improve catalyst recovery, reusability, and stability, immobilization and heterogenization strategies are employed.
Immobilization Techniques: Molecular catalysts can be immobilized onto solid supports to prevent intermolecular interactions and extend their lifetimes. rsc.org This approach facilitates catalyst separation and recovery. rsc.org Zeolitic Imidazole Frameworks (ZIFs), a class of metal-organic frameworks, are recognized for their high surface area and thermal stability, making them excellent catalyst supports. e3s-conferences.org Sulfonated superparamagnetic nano-catalysts have been used for the synthesis of trisubstituted-NH-imidazoles, with the catalyst being recyclable up to ten times without significant loss of activity. rsc.org
Enantioselective Catalysis with this compound Derivatives
The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Chiral this compound catalysts have emerged as promising tools for achieving high levels of enantioselectivity in a range of organic transformations.
Design and Synthesis of Chiral this compound Catalysts
The design of effective chiral catalysts hinges on the rational incorporation of stereogenic elements into the catalyst's structure. For imidazole-based catalysts, this is typically achieved by introducing chirality into the imidazolium cation. A common and effective strategy involves the use of readily available and optically pure starting materials from the "chiral pool," such as amino acids and their derivatives. researchgate.nettu-clausthal.denih.gov This approach allows for the straightforward synthesis of a diverse range of chiral imidazolium scaffolds.
One successful design motif is the C2-symmetric catalyst, where the chiral groups are arranged symmetrically around the imidazolium core. This symmetry can help to create a well-defined chiral pocket around the catalytically active site, leading to more effective stereochemical communication with the substrate. The synthesis of such catalysts often involves the condensation of a chiral amine with a suitable imidazolium precursor. For instance, chiral anilines can be condensed with glyoxal, followed by cyclization to form the desired C2-symmetric imidazolium chloride, which can then undergo anion exchange to yield the trifluoromethanesulfonate salt.
Another approach involves the synthesis of bis(imidazolium) salts, where two chiral imidazolium rings are linked together. These bidentate ligands can coordinate to metal centers or act as bifunctional organocatalysts, with the potential for enhanced catalytic activity and enantioselectivity. The synthesis of these catalysts can also be achieved from natural amino acids, leading to room-temperature chiral ionic liquids when paired with anions like bis(trifluoromethylsulfonyl)imide. researchgate.net While specific examples detailing the synthesis of the corresponding trifluoromethanesulfonate salts are less common in the literature, the synthetic routes established for other anions are readily adaptable.
The following table provides a conceptual overview of synthetic strategies for chiral this compound catalysts, based on established methodologies for related compounds.
| Catalyst Type | Chiral Source | General Synthetic Approach | Potential Application |
| C2-Symmetric Imidazolium Trifluoromethanesulfonate | Chiral Amines (e.g., from amino acids) | 1. Condensation of chiral amine with glyoxal. 2. Cyclization to form imidazolium halide. 3. Anion exchange with a trifluoromethanesulfonate source. | Asymmetric Diels-Alder, Michael Additions |
| Bis(imidazolium) Trifluoromethanesulfonate | Natural Amino Acids | 1. Derivatization of amino acid. 2. Coupling to form a bis-imidazole precursor. 3. Quaternization and anion exchange. | Enantioselective recognition, Bifunctional catalysis |
| C-2 Substituted Imidazolium Trifluoromethanesulfonate | Chiral Amino Alcohols | 1. Reaction of 1-methyl-2-imidazolecarboxaldehyde with a chiral amino alcohol. 2. Reduction and subsequent quaternization. 3. Anion exchange. | Asymmetric reductions, Alkylations |
Mechanistic Insights into Chiral Induction
The mechanism by which a chiral catalyst transfers its stereochemical information to a substrate is a complex process involving a network of non-covalent interactions. In the case of chiral imidazolium trifluoromethanesulfonate catalysts, both the cation and the anion can play crucial roles in the enantioselective transition state.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of reactions catalyzed by similar chiral systems. These studies reveal that the stability of the diastereomeric transition states, which lead to the two possible enantiomers of the product, is influenced by a combination of steric and electronic factors. nih.gov The chiral substituents on the imidazolium cation create a specific three-dimensional space that preferentially accommodates one transition state over the other.
NMR spectroscopy is another powerful tool for probing the interactions between the catalyst and substrate. rsc.orgresearchgate.net Techniques such as 1H NMR titration and Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different atoms in the catalyst-substrate complex, helping to elucidate the nature of the ion pairing and the specific points of interaction that lead to chiral induction. nih.gov While detailed mechanistic studies specifically on chiral this compound catalysts are still emerging, the principles established for related imidazolium-based systems provide a strong framework for understanding their mode of action. The interplay between hydrogen bonding, ion pairing, and steric repulsion within the chiral pocket of the catalyst is believed to be the primary determinant of enantioselectivity. nih.govnih.gov
Sustainable Catalytic Processes Utilizing this compound
The principles of green chemistry are increasingly guiding the development of new catalytic methodologies. This compound catalysts offer several advantages in this regard, including their potential for use in alternative reaction media and their recyclability.
Catalysis in Aqueous Media and Solvent-Free Conditions
Performing organic reactions in water or under solvent-free conditions is highly desirable from an environmental and economic perspective. Imidazolium salts, including those with the trifluoromethanesulfonate anion, are often ionic liquids, which can themselves act as the reaction medium, eliminating the need for volatile organic solvents. Furthermore, their tunable solubility allows for their use in aqueous biphasic systems, which can facilitate catalyst-product separation.
Chiral surfactant-type catalysts have been developed that form micelles in water, creating a hydrophobic microenvironment where the catalytic reaction can occur with high efficiency and enantioselectivity. nih.gov This approach has been successfully applied to the asymmetric reduction of ketones. While not specifically using trifluoromethanesulfonate, the design principles are applicable. The synthesis of various heterocyclic compounds, such as imidazoles and quinolines, has been achieved using imidazolium-based catalysts in water or under solvent-free conditions, often with the aid of ultrasound irradiation to enhance reaction rates. documentsdelivered.comsemanticscholar.org
Iron(III) triflate has been shown to be an effective and recyclable catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.netresearchgate.net This highlights the potential of the triflate anion in promoting reactions under green conditions. The combination of a chiral imidazolium cation with a trifluoromethanesulfonate anion in a solvent-free or aqueous system represents a promising strategy for developing sustainable enantioselective catalytic processes.
The following table summarizes research findings on reactions catalyzed by related systems under sustainable conditions, suggesting the potential of this compound.
| Reaction Type | Catalyst System | Conditions | Key Findings | Reference |
| Asymmetric Ketone Reduction | Chiral Rhodium-surfactant complex | Water | High conversion and enantioselectivity (up to 95% ee) in a micellar system. | nih.gov |
| Synthesis of Imidazoles | DABCO-based ionic liquids | Water, Ultrasound | High yields, simple work-up, and catalyst reusability. | documentsdelivered.com |
| Synthesis of β-enamino ketones | Iron(III) triflate | Solvent-free | High yields, short reaction times, and catalyst recyclability. | researchgate.net |
| Friedel-Crafts Alkylation | Sulfonic acid functionalized imidazolium salt | Solvent-free | Excellent yields and catalyst reusability. | jku.at |
Recyclability and Reusability of this compound Catalytic Systems
A key tenet of green chemistry is the ability to recycle and reuse the catalyst, which can significantly reduce waste and cost. This compound catalysts, particularly when immobilized on a solid support, offer the potential for easy separation from the reaction mixture and subsequent reuse.
Common supports for heterogenizing chiral catalysts include silica (B1680970) gel and polymers such as polystyrene. nih.gov The chiral imidazolium trifluoromethanesulfonate can be covalently attached to the support, allowing for its use in batch processes or in continuous flow reactors. After the reaction is complete, the supported catalyst can be recovered by simple filtration and reused in subsequent reaction cycles.
Studies on polymer-supported chiral guanidine (B92328) catalysts have demonstrated their successful application in asymmetric Michael reactions, with the catalyst being recyclable. nih.gov Similarly, imidazolium-based ionic liquids functionalized onto chiral metal-organic frameworks (MOFs) have shown excellent recyclability over multiple cycles without a significant loss of activity or enantioselectivity in asymmetric sulfoxidation reactions. nih.govrsc.org The introduction of an imidazolium ionic liquid moiety can also help to prevent leaching of the active catalytic species from the support. researchgate.net
Leaching studies are crucial to assess the stability of supported catalysts and to ensure that the observed catalysis is truly heterogeneous. While specific data on the leaching of supported this compound is not widely available, methodologies for such studies have been established for other supported catalysts.
The reusability of a catalyst is typically evaluated by monitoring the yield and enantioselectivity of the product over several consecutive runs. The following table illustrates the potential for recyclability based on related catalytic systems.
| Catalyst System | Support | Reaction | Number of Cycles | Outcome | Reference |
| Chiral Guanidine | Polystyrene | Asymmetric Michael Reaction | Multiple | Moderate enantioselectivity maintained. | nih.gov |
| Imidazolium-functionalized Chiral MOF | Metal-Organic Framework | Asymmetric Sulfoxidation | 7 | No obvious loss of activity or enantioselectivity. | nih.govrsc.org |
| Chiral Rh-complex with Ionic Liquid Graft | Ionic Liquid | Asymmetric Hydrogenation | Multiple | No significant loss of catalytic efficiency. | researchgate.net |
Applications of Imidazole Trifluoromethanesulfonate in Advanced Organic Synthesis
Functional Group Transformations Mediated by Imidazole (B134444) Trifluoromethanesulfonate (B1224126)
The reagent, typically formed from the reaction of imidazole with a trifluoromethanesulfonyl source like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), serves as a powerful tool for a variety of functional group interconversions.
Activation of Alcohols and Phenols for Substitution Reactions
The hydroxyl group of alcohols and phenols is inherently a poor leaving group in nucleophilic substitution reactions. Conversion of the hydroxyl group into a triflate ester dramatically enhances its lability, making it an excellent leaving group. The reaction of an alcohol with triflic anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or imidazole itself, proceeds rapidly to form the corresponding triflate.
The activation process involves the formation of a highly reactive intermediate. The use of imidazole is key in this transformation, leading to the in-situ generation of 1-(trifluoromethanesulfonyl)imidazole (B1295171). This species is a potent electrophilic triflating agent that readily reacts with alcohols and phenols. Once the alcohol is converted to a triflate, it becomes highly activated and susceptible to displacement by a wide range of nucleophiles. unco.edu This strategy is fundamental in synthetic organic chemistry, enabling the conversion of alcohols into alkyl halides, azides, ethers, and other functional groups under mild conditions. unco.edu A notable application is in the synthesis of deoxyhalogeno sugars, where the displacement of a triflyl group by a halide ion is a crucial step. acs.org
Table 1: Representative Nucleophilic Substitution Reactions of Activated Alcohols
| Starting Material | Nucleophile | Product |
|---|---|---|
| Primary Alcohol | Azide (N₃⁻) | Alkyl Azide |
| Secondary Alcohol | Iodide (I⁻) | Alkyl Iodide |
| Phenol (B47542) | Alkoxide (RO⁻) | Aryl Ether |
Role in Amide and Ester Formation via Activation Strategies
The synthesis of amides and esters from carboxylic acids often requires the activation of the carboxylic acid to enhance its electrophilicity. youtube.comyoutube.com Imidazole-based triflate reagents provide an efficient method for this activation. Reacting a carboxylic acid with 1-(trifluoromethanesulfonyl)imidazole or a combination of imidazole and triflic anhydride generates a highly reactive mixed anhydride or an acyl-imidazolium intermediate.
This activated species readily undergoes nucleophilic acyl substitution with an amine or an alcohol to yield the desired amide or ester, respectively. This method is advantageous due to its mild reaction conditions and high efficiency, making it suitable for complex substrates, including in the synthesis of pharmaceutical intermediates. researchgate.net Research has demonstrated the synthesis of novel 2-aryl-1-hydroxyimidazole derivatives containing ester or carboxamide moieties, which have shown potential as antiviral agents. nih.gov Amide activation using triflic anhydride, a process that can proceed via imidazolium (B1220033) intermediates, has proven to be versatile in preparing various nitrogen-containing heterocycles. nih.gov
Participation in Triflation of Various Substrates
The primary function of the imidazole-trifluoromethanesulfonate system is to act as a triflating agent, transferring the trifluoromethanesulfonyl (-SO₂CF₃) group to a nucleophilic substrate. The reagent 1-(trifluoromethanesulfonyl)imidazole is a well-defined compound synthesized from imidazole and trifluoromethanesulfonyl chloride or anhydride. This compound is a powerful electrophile due to the electron-withdrawing nature of the trifluoromethanesulfonyl group.
Its reaction with nucleophiles leads to the formation of a new bond and the release of the stable imidazole molecule. This process is not limited to alcohols and carboxylic acids; other nucleophiles such as amines and thiols can also be triflated using this methodology. The resulting sulfonamides and thioesters are important functional groups in their own right and can serve as intermediates for further chemical transformations.
Construction of Complex Molecular Architectures Using Imidazole Trifluoromethanesulfonate
The ability to efficiently and selectively form key chemical bonds under mild conditions makes imidazole-based triflating agents invaluable in the multistep synthesis of complex organic molecules.
Total Synthesis of Natural Products and Bioactive Molecules
The activation of hydroxyl groups as triflates is a cornerstone of many total synthesis campaigns. This strategy allows for the stereospecific introduction of various functional groups and the formation of critical carbon-carbon and carbon-heteroatom bonds. For instance, the synthesis of complex carbohydrates and their derivatives, such as deoxyhalogeno sugars, often relies on the displacement of a triflate leaving group. acs.org These sugars are building blocks for a wide array of biologically active natural products, including antibiotics and anticancer agents. The mild conditions associated with triflate formation and displacement are compatible with the sensitive functional groups often present in these complex targets.
Synthesis of Pharmaceutical Intermediates and Scaffolds
The imidazole ring is a common structural motif in many pharmaceutical agents, prized for its ability to engage in hydrogen bonding and coordinate to metal ions in enzymes. nih.gov Synthetic methods that build upon or create imidazole-containing scaffolds are therefore of high importance. Triflic anhydride-mediated amide activation has been successfully employed in the synthesis of fully substituted 5-aminooxazoles and 4-aminoimidazoles. nih.gov These reactions proceed through the formation of intermediate nitrilium adducts and demonstrate the power of this chemistry to construct medicinally relevant heterocyclic cores. nih.gov
Furthermore, specific imidazole derivatives have been synthesized for their therapeutic potential. In a targeted effort, a series of novel esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acid were prepared and tested for antiviral activity against orthopoxviruses. nih.gov One compound, an ethyl ester derivative, showed a particularly high selectivity index against the Vaccinia virus, highlighting the role of this chemistry in developing new small-molecule inhibitors. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(trifluoromethanesulfonyl)imidazole |
| Trifluoromethanesulfonic anhydride |
| Pyridine |
| Alkyl Azide |
| Alkyl Iodide |
| Aryl Ether |
| Deoxyhalogeno sugar |
| Carboxylic acid |
| Amine |
| Alcohol |
| Amide |
| Ester |
| Acyl-imidazolium |
| 2-aryl-1-hydroxyimidazole |
| Thiol |
| Sulfonamide |
| Thioester |
| 5-aminooxazole |
| 4-aminoimidazole |
| Nitrilium adduct |
| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate |
| Vaccinia virus |
This compound in Heterocyclic Chemistry
This compound and its derivatives, often categorized under the broader class of imidazolium-based ionic liquids, have emerged as versatile tools in the synthesis of complex organic molecules. Their utility in heterocyclic chemistry stems from their ability to act as catalysts, reagents, and reaction media, promoting a variety of transformations.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyridines, Quinolines)
In the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles, a protocol utilizing Cu(OTf)₂ and iodine as co-catalysts has been developed. acs.org This method involves the reaction of chalcones with benzylamines, proceeding through an unusual C-C bond cleavage. The reaction tolerates a wide array of functional groups on both the chalcone (B49325) and benzylamine (B48309) starting materials, affording the desired imidazole products in moderate to good yields. acs.org A scale-up synthesis has demonstrated the protocol's viability for producing gram-scale quantities of these imidazole derivatives. acs.org
General procedures for the synthesis of imidazo[1,2-a]pyridines often involve the condensation of 2-aminopyridines with various carbonyl compounds or alkynes. acs.orgrsc.org While many of these methods are catalyst-free or employ other catalytic systems, the principles of activating substrates through protonation or Lewis acid catalysis are central. Given that imidazolium triflates can act as Brønsted acids, their potential application in such reactions is a subject of interest, although specific studies with this compound are sparse.
The synthesis of quinolines has been achieved using triflic anhydride (Tf₂O), a powerful activating agent related to the triflate anion. nih.gov This metal-free approach activates amides in the presence of pyridine to generate highly electrophilic species that react with alkynes to form functionalized quinolines with high regioselectivity. nih.gov This highlights the reactivity of triflate-related species in facilitating the construction of the quinoline (B57606) scaffold.
A denitrogenative transannulation reaction of pyridotriazoles catalyzed by copper has been developed for the synthesis of imidazo[1,5-a]pyridines. mdpi.com This method is effective with both amines and amino acids, showcasing its versatility in forming this class of fused heterocycles. mdpi.com
A one-pot, three-component reaction for the synthesis of 2-triazolyl-imidazo[1,2-a]pyridines has been developed using a nanocopper oxide-assisted click-catalyst. rsc.org This protocol demonstrates good yields and a broad substrate scope. rsc.org
Table 1: Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles using a Cu(OTf)₂/I₂ catalytic system acs.org
| Entry | Chalcone Substituent | Benzylamine Substituent | Yield (%) |
| 1 | Phenyl | Phenyl | 72 |
| 2 | 4-Methylphenyl | Phenyl | 75 |
| 3 | 4-Methoxyphenyl | Phenyl | 78 |
| 4 | 4-Chlorophenyl | Phenyl | 65 |
| 5 | 2-Naphthyl | Phenyl | 70 |
| 6 | Phenyl | 4-Methylbenzylamine | 68 |
| 7 | Phenyl | 4-Methoxybenzylamine | 71 |
| 8 | Phenyl | 4-Chlorobenzylamine | 62 |
Ring-Opening and Ring-Closing Reactions Promoted by this compound
Imidazolium-based compounds have shown promise in promoting both ring-opening and ring-closing reactions, which are fundamental strategies in the synthesis of cyclic and heterocyclic compounds.
The regioselective ring-opening of epoxides with imidazoles can be achieved under solvent-free conditions to produce β-hydroxyalkyl-substituted imidazoles. researchgate.net While this reaction can proceed thermally, the use of catalysts can enhance its efficiency. The acidic nature of imidazolium triflate suggests its potential to act as a catalyst in such transformations by activating the epoxide ring towards nucleophilic attack by the imidazole. Studies on the use of Brønsted-acidic imidazolium ionic liquids in promoting reactions between epoxides and carboxylic acids further support this potential. researchgate.net
Ring-closing metathesis (RCM) is a powerful technique for the synthesis of cyclic compounds, including fused bicyclic imidazoles. bohrium.combohrium.com The synthesis of dienylimidazoles and their subsequent cyclization via RCM allows for the construction of various ring systems. bohrium.com While specific examples detailing the use of this compound as a promoter or catalyst in RCM are not prevalent, the compatibility of imidazolium ionic liquids with metathesis catalysts suggests a potential role as a reaction medium or additive.
This compound in Polymer Chemistry and Materials Science
The unique properties of this compound, such as its ionic nature, thermal stability, and catalytic potential, make it a valuable compound in the field of polymer chemistry and materials science.
Initiator or Catalyst in Polymerization Reactions
This compound and related imidazolium salts have demonstrated significant utility as initiators and catalysts in various polymerization reactions, particularly in cationic polymerizations.
Protonated imidazole with a trifluoromethanesulfonate counter-anion is a useful initiator for the cationic polymerization of monomers like vinyl ethers. researchgate.net The low nucleophilicity and good thermal stability of the trifluoromethanesulfonate anion are advantageous in these systems. researchgate.net The cationic polymerization of vinyl ethers can be well-controlled using trifluoromethyl sulfonates as catalysts, leading to polymers with defined molecular weights and tacticities. nih.govnih.gov
Imidazolium-based ionic liquids with triflimide anions, which are structurally similar to triflate, have been shown to act as effective organocatalysts for the cationic ring-opening polymerization (CROP) of cyclotrisiloxanes. rsc.org For instance, 1-(4-sulfobutyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide efficiently catalyzes the polymerization of hexamethylcyclotrisiloxane (B157284) (D₃), yielding high molecular weight polydimethylsiloxane. rsc.org The polymerization is believed to proceed via an activated monomer mechanism initiated by the acidic proton of the sulfonic acid moiety on the imidazolium cation. rsc.org
Furthermore, imidazolium ionic liquids can catalyze the switchable copolymerization of anhydrides with epoxides and the ring-opening polymerization of lactones, enabling the synthesis of well-defined block polyesters in a one-pot strategy. rsc.org The catalytic activity is attributed to the synergistic effect of the imidazolium cation and its counter-anion. rsc.org Imidazoles and their salts have also been investigated as catalysts and accelerators in the curing of epoxy resins. researchgate.net
Table 2: Cationic Polymerization of Vinyl Ethers Initiated by Trifluoromethyl Sulfonates nih.govnih.gov
| Monomer | Initiator/Catalyst System | Solvent | Polymer Properties |
| Isobutyl vinyl ether | 1-(isobutoxy)ethyl acetate (B1210297)/TiCl₄ | 1-butyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide | Controlled polymerization, narrow molecular weight distribution |
| Ethyl vinyl ether | Trifluoromethyl sulfonate/ligand | Various | High molecular weight, controlled tacticity (up to 81% isotacticity) |
| 1-(2-vinyloxyethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Direct cationic polymerization | 1-methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide | Homogeneous polymerization, tunable polymer solubility |
Component in the Synthesis of Advanced Functional Materials
This compound and related imidazolium salts are increasingly being incorporated into the structure of advanced functional materials, particularly those designed for electrochemical applications.
One significant application is in the development of polymer electrolytes for lithium-ion batteries and fuel cells. bohrium.comrsc.org Imidazole-containing solid polymer electrolytes have been prepared to enhance lithium-ion conductivity. bohrium.com Anhydrous proton-conducting composites have been fabricated by combining imidazole triflate with silica (B1680970) (SiO₂). bohrium.com These composites exhibit good ionic conductivity at elevated temperatures under anhydrous conditions, which is crucial for the operation of high-temperature polymer electrolyte membrane fuel cells (PEMFCs). bohrium.com The proton conduction mechanism involves the imidazole-proton bonds and the presence of CF₃SO₃⁻···H⁺ ion aggregates. bohrium.com
The incorporation of imidazolium-based ionic liquids, including those with triflate anions, into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. researchgate.net For example, imidazolium-based ionic liquids have been used to strengthen functional materials and as precursors for the synthesis of poly(ionic liquid)s (PILs). researchgate.net These PILs can be used to create membranes with high ionic conductivity.
Furthermore, imidazolium-based ionic liquids are utilized as versatile solvents and structure-directing agents in the synthesis of nanostructured materials, such as cobalt oxide nanoparticles. researchgate.net The choice of the imidazolium cation and the counter-anion can influence the particle size and morphology of the resulting nanomaterials. researchgate.net
Table 3: Properties of Imidazole Triflate-Based Functional Materials
| Material | Composition | Key Property | Application | Reference |
| Proton-Conducting Composite | Imidazole Triflate-SiO₂ | Anhydrous proton conductivity (6.3 × 10⁻³ S/cm at 130 °C) | High-Temperature PEMFCs | bohrium.com |
| Solid Polymer Electrolyte | Poly(1-vinylimidazole-co-oligo(ethylene oxide) methyl ether methacrylate) with LiTFSI | Lithium-ion conductivity (1.30 × 10⁻⁶ S/cm at 25 °C) | Lithium-ion Batteries | bohrium.com |
| Nanoparticle Synthesis Medium | Imidazolium-based ionic liquids | Control of nanoparticle size | Catalysis, Energy Storage | researchgate.net |
Theoretical and Computational Studies of Imidazole Trifluoromethanesulfonate
Quantum Chemical Calculations on Imidazole (B134444) Trifluoromethanesulfonate (B1224126) Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, dictated by its electron distribution. These in silico studies provide a detailed picture of bonding, charge distribution, and molecular orbital energies.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been employed to determine the optimized geometry and ground state properties of imidazolium-based ionic liquids, including those with the trifluoromethanesulfonate anion. researchgate.netscispace.com
DFT calculations reveal that the imidazolium (B1220033) cation possesses a planar pentagonal ring structure. researchgate.net Analysis of the optimized geometry shows that the bond lengths within the ring, such as the N1-C2 and C2-N3 bonds, have lengths indicative of conjugated double bond character (average 1.34 Å). researchgate.net The N1-C5 and N3-C4 bond lengths are shorter than a typical C-N single bond, further confirming electron delocalization within the ring. researchgate.net These calculations also help in understanding the interactions between the imidazolium cation and the trifluoromethanesulfonate anion. researchgate.net Furthermore, DFT is used to calculate charge distribution through methods like Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular charge transfer. nih.gov
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| N1-C2 Bond Length | ~1.34 Å | Indicates conjugated double bond character. researchgate.net |
| N1-C5 Bond Length | ~1.38 Å | Shorter than a standard C-N single bond, showing delocalization. researchgate.net |
| C4-C5 Bond Length | ~1.33 Å | Consistent with a C=C double bond. researchgate.net |
| Imidazolium Ring | Planar | Expected geometry for an aromatic system. researchgate.net |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov
For many imidazolium-based ionic liquids, the LUMO is typically characterized by a π-like molecular orbital localized on the imidazolium ring. researchgate.net Conversely, the HOMO is often localized on the anion. The energy gap between the HOMO and LUMO is a key parameter that indicates the electrochemical stability of the ionic liquid. acs.org Electronic structure calculations have shown that the relative alignment of the cation and anion LUMO levels determines the site of electron localization, which is critical for designing ionic liquids for specific applications like capacitive energy storage. acs.org Studies on various imidazole derivatives have used FMO energy analysis to demonstrate the existence of intramolecular charge transfer (ICT) within the molecule. nih.gov
| Orbital | Typical Localization | Implication |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Anion (e.g., Trifluoromethanesulfonate) | Site of oxidation; electron-donating character. researchgate.netacs.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | Imidazolium Ring of Cation | Site of reduction; electron-accepting character. researchgate.net |
| HOMO-LUMO Gap | Varies with structure | Indicates chemical reactivity and electrochemical stability. acs.org |
Computational Modeling of Reaction Mechanisms Involving Imidazole Trifluoromethanesulfonate
This compound is utilized as a reagent in various chemical transformations, such as a coupling agent in oligonucleotide synthesis. sigmaaldrich.com Computational modeling plays a vital role in elucidating the detailed mechanisms of these reactions, including the identification of transient species and the energetics of reaction pathways.
A primary goal of computational reaction modeling is to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure for a given reaction step, DFT calculations can determine the activation energy barrier, which is the energy required to overcome that step. This information is critical for predicting reaction rates and understanding selectivity. For reactions involving this compound, such as its role as an electrophilic triflating agent, computational models can map the migration barriers and pathways of the trifluoromethanesulfonyl group as it reacts with a nucleophile.
Molecular Dynamics Simulations of this compound in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For imidazolium trifluoromethanesulfonate, which often serves as an ionic liquid, MD simulations provide unparalleled insight into the structure, dynamics, and transport properties of the bulk liquid phase. researchgate.netnih.gov
MD simulations of imidazolium-based ionic liquids reveal a high degree of structural organization. acs.org Radial distribution functions calculated from these simulations show distinct ordering and correlations between cations and anions. acs.org In some cases, particularly with longer alkyl chains on the imidazolium cation, these ionic liquids can form nano-segregated domains, creating distinct polar and apolar regions within the liquid. mdpi.com
These simulations are also used to calculate key transport properties. nih.gov
Diffusion Coefficients : MD simulations can track the mean-square displacement of individual ions over time to calculate their self-diffusion coefficients. Studies on similar ionic liquids often find that the smaller cations diffuse faster than the larger, more complex anions. researchgate.netnih.gov
Ionic Conductivity : By monitoring the collective motion of ions in an electric field, MD simulations can estimate the ionic conductivity of the liquid. nih.gov
Viscosity : The viscosity of the ionic liquid, a measure of its resistance to flow, can also be computed from the simulations. nih.gov
These simulated properties can be compared with experimental data from techniques like DOSY NMR to validate the computational force fields and models used. acs.org
| Property | Typical Finding from MD Simulations | Reference |
|---|---|---|
| Liquid Structure | Significant long-range structural correlation; formation of polar/apolar domains. | mdpi.comacs.org |
| Ion Dynamics | Cations are often more dynamically heterogeneous and diffuse faster than anions. | researchgate.netnih.gov |
| Transport Properties | Computed values for self-diffusivity and ionic conductivity are generally consistent with experimental trends. | researchgate.netnih.gov |
| Interfacial Dynamics | Ion mobility and orientation near interfaces are significantly different from the bulk liquid. | rsc.org |
Prediction of Reactivity and Selectivity in this compound Mediated Reactions
Computational chemistry has become an indispensable tool for predicting the outcome of chemical reactions, including their reactivity and selectivity. For reactions mediated by species like this compound, these predictive capabilities are crucial for understanding reaction mechanisms and for the rational design of catalysts.
Predicting the stereochemical outcome of a reaction is a significant challenge in computational chemistry. However, advancements in computational methods, particularly in combination with machine learning, are making it increasingly feasible. nih.govnih.gov
For reactions involving a chiral catalyst derived from or interacting with this compound, computational models can be used to predict the enantiomeric or diastereomeric excess. This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. The stereoisomer formed via the lower energy transition state is predicted to be the major product.
The general workflow for such predictions involves:
Conformational Search: Identifying all possible low-energy conformations of the reactants, catalyst, and transition states.
Transition State Calculation: Using quantum mechanical methods (like DFT) to locate the transition state structures for the formation of each stereoisomer.
Energy Calculation: Calculating the free energies of these transition states. The difference in free energy (ΔΔG‡) between the two diastereomeric transition states is then used to predict the ratio of the products.
While there are no specific, published computational studies on predicting enantioselectivity for reactions directly mediated by achiral this compound, the methodologies are well-established for reactions catalyzed by chiral imidazoles or their derivatives. nih.govnih.gov These studies highlight the importance of accurately modeling non-covalent interactions, such as hydrogen bonding and steric hindrance, which often govern stereoselectivity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its reactivity or other properties. nih.gov These models are built by identifying molecular descriptors that are statistically correlated with an observed activity.
For imidazole derivatives, DFT-based descriptors have been successfully used to build QSAR models. nih.govresearchgate.net These descriptors can include:
Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and atomic charges. These descriptors provide insights into the molecule's ability to donate or accept electrons.
Steric Descriptors: Such as molecular volume and surface area, which can be related to how a molecule fits into a catalyst's active site or interacts with other reactants.
Thermodynamic Descriptors: Such as enthalpy of formation and Gibbs free energy.
By establishing a mathematical relationship between these descriptors and the observed reactivity (e.g., reaction rate or yield), a predictive model can be developed. For instance, a lower HOMO-LUMO gap in a series of imidazole-based catalysts might correlate with higher reactivity. mdpi.com While a comprehensive QSAR study on a series of reactions mediated by this compound is not yet available, the principles and methods are directly applicable. Such studies would involve synthesizing and testing a range of substituted imidazoles and then using computational methods to derive descriptors and build a predictive model.
Table 3: Common Computational Descriptors for Structure-Reactivity Studies
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | HOMO Energy | Electron-donating ability |
| Electronic | LUMO Energy | Electron-accepting ability |
| Electronic | HOMO-LUMO Gap | Chemical reactivity and stability |
| Steric | Molecular Volume | Size and steric hindrance |
| Steric | Surface Area | Accessibility for interactions |
| Thermodynamic | Enthalpy of Formation | Stability of the molecule |
Advanced Analytical and Spectroscopic Techniques for Investigating Imidazole Trifluoromethanesulfonate Systems
In Situ Spectroscopic Monitoring of Imidazole (B134444) Trifluoromethanesulfonate (B1224126) Reactions
In situ spectroscopic monitoring allows for the real-time observation of chemical transformations as they occur, providing a dynamic view of the reaction process without the need for isolating intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the non-invasive, real-time monitoring of reactions involving imidazole trifluoromethanesulfonate. rsc.org By acquiring spectra at regular intervals, changes in the concentration of reactants, intermediates, and products can be quantified, leading to detailed kinetic profiles. FlowNMR, a technique where the reaction mixture is continuously passed through the NMR spectrometer, is particularly well-suited for this purpose. rsc.org
The ¹H and ¹³C NMR spectra of the imidazolium (B1220033) cation are particularly informative. The proton at the C(2) position of the imidazolium ring is highly sensitive to its electronic environment and intermolecular interactions, such as hydrogen bonding. nih.gov During a reaction, changes in the chemical shift of this proton can indicate the formation of intermediates or products. For instance, a noticeable upfield shift of the C(2)-H proton can suggest a weakening of the interaction between the cation and the anion, signaling a change in the ionic liquid's structure or the formation of a new species. nih.govresearchgate.net The appearance of new signals and the corresponding decrease in the intensity of reactant signals allow for the tracking of reaction conversion over time. sapub.orgresearchgate.net
| Nucleus | Typical Chemical Shift Range (ppm) for Imidazolium Cation | Notes |
|---|---|---|
| ¹H (C2-H) | ~8.5 - 9.5 | Highly sensitive to anion interaction and hydrogen bonding; often shifts upon reaction. |
| ¹H (C4-H, C5-H) | ~7.0 - 8.0 | Less sensitive than C2-H but can still provide structural information. |
| ¹³C (C2) | ~135 - 145 | Carbon adjacent to both nitrogen atoms; its chemical shift is distinct. sapub.org |
| ¹³C (C4, C5) | ~120 - 130 | Carbons adjacent to a single nitrogen atom. sapub.org |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. rsc.org These methods are invaluable for gaining mechanistic insights into reactions involving this compound by probing the structure of both the imidazolium cation and the trifluoromethanesulfonate anion.
Changes in the vibrational spectra can signify the formation or breaking of chemical bonds. For example, the stretching frequencies of the N-H and C-H bonds in the imidazole ring, and the S-O and C-F bonds in the triflate anion, are sensitive to their local environment. capes.gov.bracs.org The deprotonation of the imidazole ring, for instance, would lead to the disappearance of the N-H stretching band and significant shifts in other ring modes. researchgate.net Similarly, if the triflate anion participates in a reaction, changes in the symmetric and asymmetric stretching modes of the SO₃ group would be evident. acs.org By monitoring these characteristic bands, researchers can deduce the roles of the cation and anion in the reaction mechanism. researchgate.netgazi.edu.tr
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Imidazole (N-H) | Stretching | ~3100 - 3150 | Indicates the protonation state of the imidazole ring. |
| Imidazole (C-H) | Stretching | ~3000 - 3100 | Aromatic C-H stretches. researchgate.net |
| Triflate (CF₃) | Asymmetric Stretch | ~1225 | Characteristic strong absorption for the triflate anion. |
| Triflate (SO₃) | Asymmetric Stretch | ~1260 - 1280 | Sensitive to ionic interactions. acs.org |
| Triflate (SO₃) | Symmetric Stretch | ~1030 | A strong, characteristic band in both IR and Raman. acs.org |
High-Resolution Mass Spectrometry for Intermediate Identification
Mass spectrometry (MS) is a cornerstone analytical technique for identifying chemical compounds by measuring their mass-to-charge ratio (m/z). researchgate.net High-resolution MS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and reaction intermediates.
In the context of this compound systems, ESI-MS can directly detect the imidazolium cation and the trifluoromethanesulfonate anion. More importantly, it is a powerful tool for identifying charged reaction intermediates and products in the reaction mixture. nih.gov For example, if the imidazolium cation participates in a reaction to form a new, larger cationic species, ESI-MS can detect this new ion and its precise mass can help in elucidating its structure. The technique is sensitive enough to detect transient, non-covalently bound complexes that may be crucial intermediates in a catalytic cycle. nih.gov
| Ion | Formula | Monoisotopic Mass (Da) | Expected m/z (Positive Mode) |
|---|---|---|---|
| Imidazolium Cation | C₃H₅N₂⁺ | 69.0453 | 69.0453 |
| Trifluoromethanesulfonate Anion | CF₃SO₃⁻ | 148.9525 | N/A (Observed in negative mode) |
| Ion Pair Adduct [2M+TfO]⁺ | C₇H₉F₃N₄O₃S⁺ | 287.0375 | 287.0375 |
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. Direct analysis of the ionic liquid this compound by GC-MS is not feasible due to its non-volatile nature.
However, GC-MS is highly valuable for analyzing any volatile or semi-volatile products that may result from reactions involving this compound, such as degradation products or products from a reaction it catalyzes. nih.gov Often, non-volatile products must first be chemically modified through a process called derivatization to increase their volatility for GC analysis. gdut.edu.cn Common derivatization techniques include silylation or acylation, which convert polar functional groups (like -OH or -NH) into less polar, more volatile derivatives. mdpi.commdpi.com For example, if a reaction involving this compound produces a small alcohol, it could be derivatized and then identified and quantified by GC-MS. researchgate.net
| Analyte Type | Derivatization Requirement | Common Derivatizing Agent | Purpose |
|---|---|---|---|
| Volatile organic products (e.g., small esters, aldehydes) | Often not required | N/A | Direct analysis of volatile reaction products. |
| Non-volatile products (e.g., alcohols, acids) | Required | BSTFA (a silylating agent) | Increases volatility and thermal stability. mdpi.com |
| Imidazole-containing fragments | May be required | Isobutyl chloroformate (IBCF) | Improves volatility for GC-MS analysis of imidazole-like compounds. gdut.edu.cn |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. nih.gov
Studies on imidazole triflate (ITF) have shown that it crystallizes in the orthorhombic space group Pbca. nih.gov The crystal structure reveals detailed information about the interactions between the imidazolium cation and the trifluoromethanesulfonate anion, which are crucial for understanding the material's bulk properties. Analysis of related structures, such as 1,3-bis(trimethylsilyl)imidazolium trifluoromethanesulfonate, demonstrates how substitutions on the imidazolium ring influence the crystal packing, often governed by C-H···O hydrogen bonds between the cation and anion. researchgate.net
| Compound | Crystal System | Space Group | Cell Parameters (Å) | Reference |
|---|---|---|---|---|
| Imidazole Triflate (ITF) | Orthorhombic | Pbca | a = 7.959, b = 11.038, c = 16.159 | nih.gov |
| 1,3-bis(trimethylsilyl)imidazolium trifluoromethanesulfonate | Monoclinic | P2₁/c | a = 9.423, b = 14.163, c = 12.288, β = 95.89° | researchgate.net |
Determination of Crystalline Structure of this compound Salts
Powder X-ray diffraction (PXRD) is another vital technique, particularly useful for analyzing polycrystalline samples or composite materials containing this compound. nih.gov While not providing the atomic-level detail of single-crystal XRD, PXRD patterns serve as a fingerprint for a specific crystalline phase. In studies of ITF-SiO2 composites, PXRD has been used to identify the presence of the crystalline ITF phase and to calculate the average crystal size using the Scherrer equation. nih.gov Research has shown that the crystal size of ITF within these composites decreases as its concentration is reduced. nih.gov
| Parameter | Value | Source |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pbca | nih.gov |
| Cell Parameter (a) | 7.959 Å | nih.gov |
| Cell Parameter (b) | 11.038 Å | nih.gov |
| Cell Parameter (c) | 16.159 Å | nih.gov |
| Table 1: Crystallographic Data for this compound (ITF). |
Characterization of Co-crystals and Adducts Involving this compound
The formation of co-crystals, which are multi-component crystals containing the active compound and a co-former in a specific stoichiometric ratio, is a strategy used to modify the physicochemical properties of a substance. mdpi.comresearchgate.net The characterization of co-crystals and adducts involving this compound requires a combination of analytical techniques to confirm their formation and elucidate their structure. nih.govresearchgate.net
Key Characterization Techniques:
Powder X-Ray Diffraction (PXRD): This is often the first step in characterization. The formation of a co-crystal is indicated by a PXRD pattern that is distinct from the patterns of the individual starting components, signifying the creation of a new crystalline phase. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC): Thermal analysis by DSC is used to detect the melting point of the new solid form. A co-crystal will typically exhibit a single, sharp endothermic peak at a temperature different from the melting points of the parent compounds. researchgate.netnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to changes in intermolecular interactions, particularly hydrogen bonding. When a co-crystal is formed, shifts in the vibrational frequencies of functional groups (e.g., N-H from the imidazole ring or S=O from the triflate anion) are observed, providing evidence of new bonding environments. nih.gov
Solid-State NMR and Raman Spectroscopy: These spectroscopic methods provide further insight into the molecular structure of the co-crystal. They are particularly useful for resolving ambiguities, such as confirming the protonation state of the imidazole ring to distinguish between a salt and a true co-crystal. mdpi.com
| Technique | Purpose in Co-crystal Characterization | Source |
| Powder X-Ray Diffraction (PXRD) | Confirms the formation of a new crystalline phase with a unique diffraction pattern. | researchgate.netnih.govresearchgate.net |
| Differential Scanning Calorimetry (DSC) | Identifies a distinct melting point for the co-crystal, different from the individual components. | researchgate.netnih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects shifts in vibrational bands, indicating new intermolecular hydrogen bonds. | researchgate.netnih.gov |
| Solid-State NMR / Raman Spectroscopy | Provides detailed structural information and helps distinguish between salt and co-crystal forms. | mdpi.com |
| Table 2: Techniques for the Characterization of Co-crystals and Adducts. |
Chromatographic Methods for Quantitative Analysis and Separation of this compound Mixtures
Chromatographic techniques are indispensable for the quantitative analysis and separation of this compound, ensuring purity and enabling the monitoring of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of imidazole derivatives and monitoring the progress of reactions involving them. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. nih.govchromforum.org
In a typical RP-HPLC method, the separation is performed on a nonpolar stationary phase, such as a C8 or C18 alkyl-bonded silica (B1680970) column. researchgate.netmdpi.com The mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as potassium phosphate. researchgate.netmdpi.com The pH of the mobile phase is a critical parameter that is adjusted to control the retention time of the polar imidazole moiety. chromforum.orgmdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the imidazole ring exhibits strong absorbance. researchgate.netmdpi.com This setup allows for the separation and quantification of the main compound from its impurities or byproducts, making it ideal for purity assessment and for tracking the consumption of reactants and formation of products during reaction monitoring. researchgate.net
| Parameter | Typical Conditions for Imidazole Derivatives | Source |
| Column | Reversed-Phase C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8) | researchgate.netmdpi.com |
| Mobile Phase | Methanol or Acetonitrile mixed with an aqueous buffer (e.g., 0.025 M KH2PO4) | researchgate.netmdpi.com |
| pH Adjustment | Adjusted with an acid (e.g., ortho-phosphoric acid) to a specific pH (e.g., 3.20) | mdpi.com |
| Flow Rate | Typically 1.0 mL/min | mdpi.com |
| Detection | UV-Vis Detector (e.g., at 300 nm) | researchgate.netmdpi.com |
| Table 3: Representative HPLC Conditions for Analysis of Imidazole-Containing Compounds. |
Ion Chromatography for Anion/Cation Analysis
Ion Chromatography (IC) is a specialized and powerful form of liquid chromatography used for separating and quantifying ions. metrohm.com It is the ideal method for the discrete analysis of the imidazolium cation and the trifluoromethanesulfonate anion in a sample, or for their simultaneous determination. rsc.orgresearchgate.net
Anion Analysis: The trifluoromethanesulfonate anion can be quantified using anion-exchange chromatography. researchgate.net A common method involves a separator column (e.g., Shim-pack IC-A3) with a buffered aqueous eluent, such as a solution of p-hydroxybenzoic acid and tris(hydroxymethyl)aminomethane, followed by conductivity detection. researchgate.net Alternatively, ion-pair chromatography can be employed, where a reversed-phase column is used with a mobile phase containing an ion-pairing agent like tetrabutylammonium (B224687) hydroxide. researchgate.netresearchgate.net
Cation Analysis: The imidazolium cation is effectively separated and quantified using cation-exchange chromatography. researchgate.net This involves a strong cation exchange column (e.g., Luna SCX) and a mobile phase typically composed of an acidic buffer (e.g., potassium hydrogen phthalate/phthalic acid) and an organic modifier like acetonitrile. researchgate.net Conductivity detection is the standard method for quantification. researchgate.net Advanced methods using tandem ion exchange columns have been developed for the simultaneous separation of both the cation and anion in a single chromatographic run. researchgate.net IC is also highly valuable for assessing the purity of ionic liquids by detecting trace ionic impurities, such as halide anions. researchgate.net
| Analysis Target | Chromatographic Mode | Column Type | Eluent/Mobile Phase Example | Detection | Source |
| Trifluoromethanesulfonate Anion | Anion Exchange | Shim-pack IC-A3 | p-hydroxybenzoic acid + Tris buffer | Conductivity | researchgate.net |
| Imidazolium Cation | Cation Exchange | Strong Cation Exchange (SCX) | 18 mM potassium hydrogen phthalate/2 mM phthalic acid in 60% acetonitrile | Conductivity | researchgate.net |
| Table 4: Ion Chromatography Methods for this compound Analysis. |
Future Research Directions and Unexplored Avenues for Imidazole Trifluoromethanesulfonate
Integration of Imidazole (B134444) Trifluoromethanesulfonate (B1224126) in Flow Chemistry and Microreactor Technologies
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Microreactors, with their high surface-area-to-volume ratio and excellent heat and mass transfer capabilities, are central to this evolution. acs.org The integration of ionic liquids like imidazole trifluoromethanesulfonate into these systems is a promising, yet underexplored, research avenue.
Ionic liquids are particularly well-suited for continuous flow processes due to their negligible vapor pressure, high thermal stability, and tunable solvency. bohrium.comnih.govyoutube.com These properties allow them to function as catalysts or solvents that can be easily retained within the reactor system, simplifying product separation and enabling catalyst recycling. While direct studies employing this compound in flow reactors are not widely documented, its nature as a stable imidazolium (B1220033) salt makes it an excellent candidate for such applications.
Future research could focus on immobilizing this compound on a solid support within a packed-bed microreactor or using it as a stationary phase in a biphasic flow system. This would allow reactants to pass through and be converted continuously while the catalyst remains in the reactor. Investigations could explore its efficacy in promoting reactions such as esterifications, condensations, or alkylations under continuous flow conditions. The acceleration of reactions observed in microdroplets, which function as microreactors, further suggests the potential for achieving high-throughput synthesis and diversification of molecules using reagents like imidazolium triflates. nih.govpurdue.edu
Table 1: Potential Compatibility of this compound with Microreactor Systems
| Microreactor Feature | Advantage in Flow Chemistry | Corresponding Property of this compound |
| High Surface-to-Volume Ratio | Enhanced mass and heat transfer, leading to faster reaction rates and better selectivity. | Can act as a phase-transfer catalyst or reaction medium, benefiting from efficient interfacial contact. |
| Precise Temperature Control | Allows for safe operation of highly exothermic reactions and precise control over reaction kinetics. | High thermal stability allows for use across a wide range of operating temperatures common in flow reactors. nih.govyoutube.com |
| Short Residence Times | Increased productivity and ability to generate unstable intermediates for subsequent reactions. | Potential to catalyze rapid reactions, making it suitable for systems with residence times on the order of seconds to minutes. nih.gov |
| Catalyst Retention | Simplifies downstream processing and enables reuse of the catalyst, reducing waste and cost. | Negligible volatility and ionic nature facilitate its immobilization or retention in the flow system. bohrium.comnih.gov |
Exploration of this compound in Sustainable Chemistry
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Imidazolium-based ionic liquids have been identified as key players in this field, often serving as environmentally benign alternatives to volatile organic solvents and as recyclable catalysts. bohrium.comnih.gov this compound, as part of this family, holds significant promise for sustainable chemical synthesis.
The acidic nature of the trifluoromethanesulfonate anion can endow the compound with catalytic activity for a variety of organic transformations. smolecule.com Research has shown that imidazolium triflates can be used in diverse applications, from improving the activity of other catalysts to acting as catalysts themselves. acs.orgmdpi.com A key advantage is the potential for catalyst reuse. For instance, a Chinese patent describes the use of a functionalized N-butanesulfonyl this compound as a reusable catalyst for the synthesis of glycerol (B35011) formal from glycerol and formaldehyde, highlighting its utility in converting biomass-derived feedstocks. google.com The ionic liquid catalyst could be recovered after the reaction and reused with no loss of activity. google.com
Future work should systematically investigate the catalytic scope of this compound in various multicomponent reactions, which are inherently atom-economical. Its use as a recyclable solvent-catalyst system for reactions that traditionally require harsh or hazardous acids could provide significant environmental benefits. Exploring its application in aqueous media could further enhance the green credentials of these processes, as demonstrated with other basic functionalized imidazolium ionic liquids. nih.gov
Table 2: Potential Applications of this compound in Green Chemistry
| Application Area | Reaction Type | Potential "Green" Advantage | Supporting Evidence/Analogy |
| Biomass Conversion | Acetalization (e.g., Glycerol + Formaldehyde) | Use of renewable feedstocks; high product yield; catalyst is reusable. | A functionalized imidazolium triflate has been patented for this purpose. google.com |
| Fine Chemical Synthesis | Esterification, Condensation | Replacement of corrosive mineral acids; potential for solvent-free conditions; catalyst recycling. | Imidazolium salts are known to catalyze dehydration reactions. mdpi.com |
| Multicomponent Reactions | Synthesis of heterocycles (e.g., oxazoles, benzodiazepines) | High atom economy; reduced number of synthetic steps; potential for catalyst reuse. | Other imidazole-based ionic liquids have been successfully used in these reactions. nih.gov |
| Catalyst Support/Medium | Various (e.g., Hydrogenation, C-C coupling) | Immobilization and recycling of expensive metal catalysts; enhanced reaction rates and selectivity. | Ionic liquids are widely used to improve catalyst recovery and product separation in biphasic systems. nih.govyoutube.com |
Compound Index
Q & A
Basic Research Questions
Q. What are the key synthetic methods for preparing imidazole trifluoromethanesulfonate in laboratory settings?
- Methodology : The compound is typically synthesized via alkylation of 1-methylimidazole with α,α-dibromo-p-xylene in DMF under reflux, followed by anion exchange with lithium trifluoromethanesulfonate (LiCF₃SO₃) in aqueous solution . This method yields high-purity ionic liquids suitable for catalysis or material science applications.
- Critical Parameters : Reaction time (3–24 hours), stoichiometric ratios (1:2 for imidazole:dibromo reagent), and purification via recrystallization or column chromatography .
Q. How is this compound characterized for structural confirmation?
- Analytical Techniques :
- X-ray crystallography : Reveals hydrogen-bonding networks (e.g., C–H···O interactions between imidazolium cations and triflate anions) that stabilize the crystal lattice .
- NMR spectroscopy : ¹H and ¹³C NMR confirm alkylation and absence of impurities (e.g., residual bromide from precursor salts) .
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points (92–94°C) and decomposition thresholds (>250°C) .
Q. What is the role of this compound in acid-catalyzed reactions?
- Mechanistic Insight : Acts as a Brønsted acid catalyst due to its triflate anion’s strong electron-withdrawing properties, enhancing protonation of substrates (e.g., in esterifications or Friedel-Crafts alkylations).
- Optimization Tip : Use anhydrous conditions to prevent hydrolysis of the triflate anion, which can reduce catalytic efficiency .
Advanced Research Questions
Q. How does this compound enhance oligonucleotide synthesis compared to traditional catalysts like tetrazole?
- Innovation : Replaces tetrazole in phosphoroamidite couplings, enabling base moiety-unprotected nucleoside activation. This avoids side reactions (e.g., amino group degradation) and simplifies synthesis workflows .
- Experimental Validation :
- Coupling efficiency : Achieves >98% yield in oligonucleotide chain elongation (tested via HPLC).
- Side reaction suppression : FT-IR confirms absence of unwanted byproducts (e.g., cyanoethyl adducts) .
Q. What experimental considerations are critical when using this compound in phosphoroamidite couplings?
- Protocol Design :
- Stoichiometry : Use a 1:1.1 molar ratio of phosphoroamidite to triflate to ensure complete activation .
- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or mass spectrometry to detect intermediate species .
Q. How can researchers address contradictory data regarding the thermal stability of this compound in different solvent systems?
- Resolution Strategy :
- Controlled studies : Compare DSC/TGA data in polar (e.g., acetonitrile) vs. nonpolar (e.g., toluene) solvents to assess solvent-dependent degradation pathways .
- Computational modeling : Use density functional theory (DFT) to predict anion-cation interactions influencing stability .
Q. What strategies optimize this compound’s performance in ionic liquid applications?
- Customization Approaches :
- Co-solvent systems : Blend with [BMIM][BF₄] to tune viscosity and conductivity for electrochemical applications .
- Hybrid catalysts : Combine with palladium nanoparticles for Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10,000 .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in esterification: How to reconcile solvent polarity effects?
- Hypothesis Testing :
- Variable testing : Compare reaction rates in dichloromethane (low polarity) vs. DMF (high polarity). Lower polarity solvents enhance triflate anion nucleophilicity, accelerating acyl transfer .
- Kinetic studies : Use in situ FT-IR to monitor real-time conversion rates and identify solvent-dependent intermediates .
Tables for Key Findings
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
